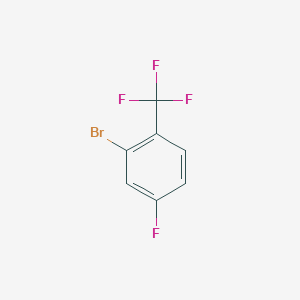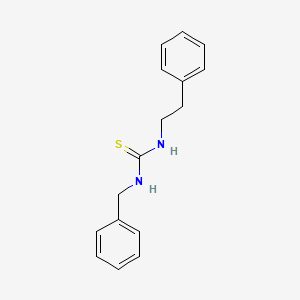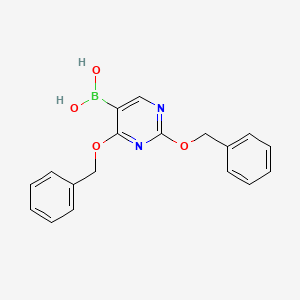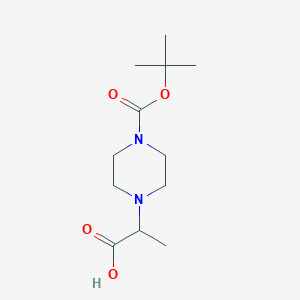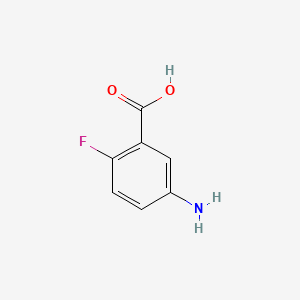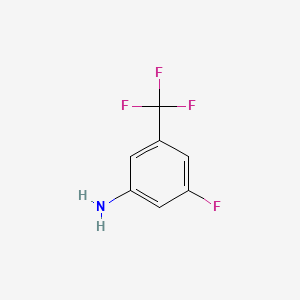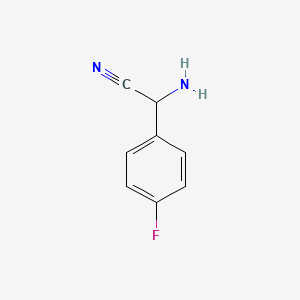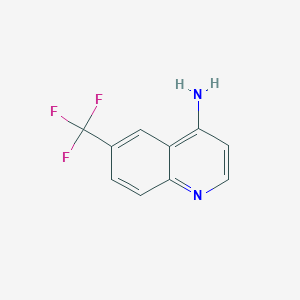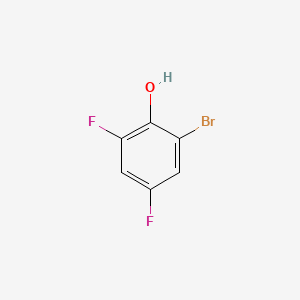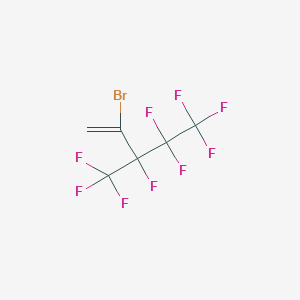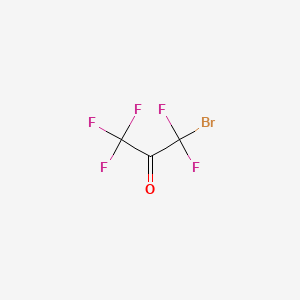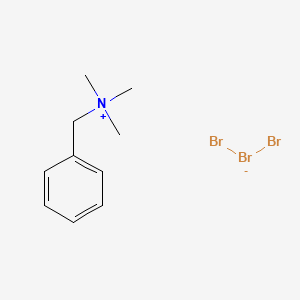
Benzyltrimethylammonium tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylammonium tribromide is a quaternary ammonium compound with the chemical formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. This compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .
Mechanism of Action
Target of Action
Benzyltrimethylammonium tribromide, also known as BTMABr3 or Benzyl trimethyl ammonium tribromide, is a chemical compound with the formula C10H16Br3N It is known to act on organic compounds, particularly aromatic compounds, facilitating their bromination .
Mode of Action
It is known to act as a brominating agent . It facilitates the addition of bromine atoms to organic compounds, particularly aromatic compounds .
Biochemical Pathways
It is known to be involved in the bromination reactions of organic compounds . The bromination process can lead to significant changes in the properties of the target compounds, affecting their reactivity, polarity, and other characteristics .
Result of Action
The primary result of the action of this compound is the bromination of target organic compounds . This can lead to significant changes in the properties of these compounds, including their reactivity, polarity, and other characteristics .
Biochemical Analysis
Biochemical Properties
Benzyl trimethyl ammonium tribromide plays a crucial role in biochemical reactions, primarily as a brominating and oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can oxidize primary and secondary alcohols to their corresponding carbonyl compounds, which can then interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the transfer of bromine atoms to the target molecules, leading to the formation of brominated products.
Cellular Effects
Benzyl trimethyl ammonium tribromide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the bromination of cellular proteins can affect their function and stability, leading to changes in cell signaling pathways . Additionally, the oxidation of cellular metabolites by benzyl trimethyl ammonium tribromide can impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of benzyl trimethyl ammonium tribromide involves its ability to act as a brominating and oxidizing agent. At the molecular level, it binds to target biomolecules and transfers bromine atoms, leading to the formation of brominated products . This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, benzyl trimethyl ammonium tribromide can induce changes in gene expression by modifying DNA or histone proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl trimethyl ammonium tribromide can change over time. The compound is known to be light-sensitive and hygroscopic, which can affect its stability and degradation . Long-term exposure to benzyl trimethyl ammonium tribromide can lead to cumulative effects on cellular function, including potential alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of benzyl trimethyl ammonium tribromide vary with different dosages in animal models. At low doses, it may act as a mild oxidizing agent with minimal adverse effects. At high doses, it can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in studies indicate that the compound’s impact on cellular function and metabolism is dose-dependent.
Metabolic Pathways
Benzyl trimethyl ammonium tribromide is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as alcohol dehydrogenases and oxidases, leading to the oxidation of alcohols and other metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, benzyl trimethyl ammonium tribromide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its hygroscopic nature . The compound’s distribution within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of benzyl trimethyl ammonium tribromide is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The compound’s activity and function can be modulated by its localization within different subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium tribromide can be synthesized by reacting benzyl trimethyl ammonium chloride with sodium hypobromite and hydrogen bromide. The reaction typically involves dissolving benzyl trimethyl ammonium chloride and sodium hypobromite in a mixture of water and dichloromethane. Hydrogen bromide is then added slowly under ice bath cooling and stirring conditions. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the product .
Industrial Production Methods
Industrial production methods for benzyl trimethyl ammonium tribromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically recrystallized from a suitable solvent to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Benzyltrimethylammonium tribromide undergoes several types of chemical reactions, including:
Bromination: It acts as a brominating agent for aromatic compounds.
Oxidation: It functions as a mild oxidizing agent for various functional groups.
Common Reagents and Conditions
Bromination: Typically involves aromatic compounds and benzyl trimethyl ammonium tribromide in an organic solvent.
Major Products Formed
Bromination: Produces brominated aromatic compounds.
Oxidation: Yields oxidized products such as aldehydes, ketones, or carboxylic acids depending on the substrate.
Scientific Research Applications
Benzyltrimethylammonium tribromide has a wide range of applications in scientific research:
Chemistry: Used as a brominating and oxidizing agent in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Phenyl trimethyl ammonium tribromide: Another quaternary ammonium tribromide compound with similar brominating and oxidizing properties.
Benzyl trimethyl ammonium bromide: A related compound that can be used as a starting material for the synthesis of benzyl trimethyl ammonium tribromide.
Uniqueness
Benzyltrimethylammonium tribromide is unique due to its specific combination of brominating and mild oxidizing properties, making it a versatile reagent in organic synthesis. Its ability to act under mild conditions and its stability as a crystalline powder further enhance its utility in various applications .
Properties
InChI |
InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESKQAHRXOSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111865-47-5 |
Source


|
| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Benzyl trimethyl ammonium tribromide in the provided research?
A1: In the provided research, Benzyl trimethyl ammonium tribromide (BTMATB) is used as an additive in the preparation of specialized coatings. While the exact role of BTMATB is not explicitly stated, its inclusion suggests it likely influences the coating's properties during preparation or final application. [, ] Further research is needed to elucidate its specific function, such as influencing polymerization, acting as a surfactant, or modifying the final film's properties.
Q2: Are there any alternative compounds to BTMATB in similar applications?
A2: While the provided abstracts don't mention specific alternatives to BTMATB, similar quaternary ammonium compounds are often used in coating formulations. These alternatives could include variations in the alkyl chain length or the counterion (e.g., chloride instead of bromide). [, ] The choice of alternative would depend on the desired properties of the final coating and its application. For example, different quaternary ammonium compounds may influence the coating's viscosity, drying time, or surface properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
